molecular formula C9H9NO6 B13606778 2-(4-Methoxy-2-nitrophenoxy)acetic acid

2-(4-Methoxy-2-nitrophenoxy)acetic acid

Cat. No.: B13606778
M. Wt: 227.17 g/mol
InChI Key: BUTBJANGJJMOEJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a methoxy group, a nitro group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-nitrophenoxy)acetic acid typically involves the nitration of 4-methoxyphenol followed by the reaction with chloroacetic acid. The nitration process introduces the nitro group into the aromatic ring, and the subsequent reaction with chloroacetic acid forms the phenoxyacetic acid structure. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by neutralization and esterification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxy-2-nitrophenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-2-nitrophenoxy)acetic acid is unique due to the combination of the methoxy, nitro, and phenoxyacetic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenoxy)acetic acid

InChI

InChI=1S/C9H9NO6/c1-15-6-2-3-8(16-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)

InChI Key

BUTBJANGJJMOEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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